MMV030084

Malaria Plasmodium falciparum cGMP-dependent protein kinase

MMV030084 is a trisubstituted imidazole that acts as a potent, ATP-competitive inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a central signaling kinase essential for parasite invasion of and egress from host cells. Identified through a Medicines for Malaria Venture (MMV) phenotypic screen, MMV030084 has been comprehensively characterized across all three major parasite life-cycle stages relevant to human infection—liver stage, asexual blood stage, and sexual stage transmission—making it a multi-stage chemotype within the PfPKG inhibitor class.

Molecular Formula C18H19ClN4O
Molecular Weight 342.8 g/mol
Cat. No. B8441657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV030084
Molecular FormulaC18H19ClN4O
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC(=C(C=C3)Cl)O
InChIInChI=1S/C18H19ClN4O/c1-18(2,10-20)17-22-15(11-5-7-21-8-6-11)16(23-17)12-3-4-13(19)14(24)9-12/h3-9,24H,10,20H2,1-2H3,(H,22,23)
InChIKeyYRHGMGAVJILIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV030084: A Multi-Stage PfPKG Inhibitor Chemotype with Validated Resistance-Refractory Target Engagement


MMV030084 is a trisubstituted imidazole that acts as a potent, ATP-competitive inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a central signaling kinase essential for parasite invasion of and egress from host cells [1]. Identified through a Medicines for Malaria Venture (MMV) phenotypic screen, MMV030084 has been comprehensively characterized across all three major parasite life-cycle stages relevant to human infection—liver stage, asexual blood stage, and sexual stage transmission—making it a multi-stage chemotype within the PfPKG inhibitor class [1]. Its molecular target was deconvoluted through an orthogonal cascade of metabolomic, phosphoproteomic, chemoproteomic, conditional knockdown, molecular docking, and recombinant kinase assays, establishing PfPKG as the primary target with an apparent dissociation constant (Kdapp) of 9–16 nM [1]. Critically, resistance selection studies demonstrated that PfPKG itself never acquired mutations under sustained drug pressure, marking it as a resistance-refractory target [1][2].

Why PfPKG Inhibitors Are Not Interchangeable: Evidence-Based Differentiation of MMV030084 from Imidazopyridine and Other In-Class Chemotypes


Although MMV030084 and the imidazopyridine-based PfPKG inhibitor ML10 both target the same Plasmodium kinase, they differ fundamentally in chemical scaffold, life-cycle stage coverage, resistance mechanism, and selectivity fingerprint. MMV030084 is a trisubstituted imidazole that has been directly profiled for liver-stage prophylactic activity (IC50 199 nM in Pb-HepG2 assays), whereas ML10 liver-stage activity has not been experimentally reported [1][2]. Furthermore, resistance selection with MMV030084 reproducibly elicits a TKL3-mediated low-level resistance phenotype (2.9-fold EC50 shift) without PKG mutation, whereas ML10 selections yielded no resistant parasites under comparable protocols, indicating distinct resistance escape pathways that may influence combination partner selection [1][3]. The two chemotypes also exhibit different human kinome selectivity profiles, with MMV030084 showing measurable cross-reactivity against seven human kinases (Kdapp <100 nM) while ML10 demonstrates a cleaner profile (>600-fold selectivity window against 80 human kinases at 100 nM), underscoring that procurement decisions must be driven by the specific experimental requirements of the intended application [1][2].

Quantitative Differentiation Evidence for MMV030084: Head-to-Head, Cross-Study, and Class-Level Comparative Data


Multi-Stage Life-Cycle Activity: Liver, Blood, and Transmission Stage Coverage Quantified for MMV030084 vs. the Imidazopyridine PfPKG Inhibitor ML10

MMV030084 is one of the few PfPKG inhibitors for which liver-stage prophylactic activity has been directly quantified. In Pb-HepG2 liver-stage invasion assays, MMV030084 showed an IC50 of 199 nM, with a HepG2 cytotoxicity CC50 of 41.5 µM, yielding a selectivity index of approximately 208 [1]. Against asexual blood-stage (ABS) parasites, MMV030084 demonstrated an IC50 of 109 nM against drug-sensitive 3D7-A10 and 120 nM against multidrug-resistant Dd2-B2 in 72-h growth inhibition assays [1]. In transmission-blocking assays, MMV030084 inhibited male gamete exflagellation with an IC50 of 141 nM [1]. By comparison, the imidazopyridine PfPKG inhibitor ML10 has reported blood-stage EC50 of 2.1 nM and demonstrated transmission-blocking activity in mosquito feeding assays, but liver-stage activity was not experimentally determined in the primary characterization study; the authors noted that PKG roles in liver stages 'would be worth exploring' [2]. This gap in liver-stage data represents a meaningful selection criterion for researchers requiring prophylactic stage coverage.

Malaria Plasmodium falciparum cGMP-dependent protein kinase multi-stage antimalarial liver stage transmission blocking

Resistance-Refractory Target Validation: PKG Never Mutates Under MMV030084 Pressure, with TKL3 as the Sole Low-Level Resistance Mediator

In in vitro resistance selection studies, continuous exposure of 10⁹ Dd2-B2 parasites to 350 nM MMV030084 (3× IC50) yielded resistant parasites with only a 2.9-fold IC50 shift relative to the parental line [1]. Whole-genome sequencing identified a single T1268R mutation in tyrosine kinase-like protein 3 (TKL3; PF3D7_1349300), located outside the kinase catalytic domain [1]. CRISPR/Cas9 introduction of T1268R recapitulated the resistance phenotype (2.6-fold shift), validating TKL3 as the resistance mediator [1]. Crucially, PKG itself never acquired mutations under selective pressure [1][3]. Furthermore, TKL3-knockout parasites exposed to 1,100 nM MMV030084 continuously failed to recrudesce, indicating that elimination of the TKL3 resistance pathway abrogates parasite survival under drug pressure [1]. By comparison, ML10 resistance selections also yielded no resistant parasites, and control atovaquone selections readily produced resistant mutants, confirming that PfPKG inhibitors as a class present a high resistance barrier [2][3]. However, the specific emergence of TKL3-mediated resistance is unique to MMV030084 among PfPKG inhibitors characterized to date.

Antimalarial drug resistance PKG inhibitor TKL3 resistance selection MMV030084 ML10

Target Engagement Specificity: PfPKG vs. CDPK1 Discrimination Validated by Chemoproteomics, Conditional Knockdown, and Gatekeeper Mutant Studies

Chemoproteomic Kinobeads competition assays with MMV030084 identified PfPKG and CDPK1 as the two proteins most consistently competed, with refined Kdapp values from follow-up experiments yielding 9–16 nM for PfPKG versus 215–220 nM for CDPK1, representing an approximately 15–20-fold binding preference for PKG over CDPK1 [1]. Functional validation via conditional knockdown (cKD) demonstrated that PKG knockdown sensitized parasites 4.2-fold to MMV030084, consistent with on-target engagement, while CDPK1 knockdown produced no change in MMV030084 susceptibility [1]. Additionally, a CDPK1 T145M gatekeeper mutant line—engineered to reduce accessibility to the hydrophobic pocket adjoining the ATP-binding site—showed no significant change in MMV030084 IC50 compared with the wild-type parental control (mean IC50 90 nM vs. 112 nM for NF54 wild-type), further confirming that CDPK1 is not a functionally relevant target of MMV030084 in the parasite [1]. In recombinant kinase inhibition assays, MMV030084 inhibited PfPKG with a mean IC50 of 0.4 nM [1]. By comparison, ML10 demonstrated PfPKG inhibition with an IC50 of 0.16 nM (160 pM) and >600-fold selectivity against a panel of 80 human kinases at 100 nM [2]. While ML10 achieves higher absolute biochemical potency against recombinant PfPKG, MMV030084's target engagement has been more extensively validated in cellular context through orthogonal cKD and gatekeeper mutant approaches.

Target engagement chemoproteomics conditional knockdown CDPK1 PfPKG kinase selectivity

Equipotent Activity Against Drug-Sensitive and Multidrug-Resistant P. falciparum Strains

MMV030084 demonstrated near-identical potency against the drug-sensitive 3D7-A10 line (IC50 109 nM) and the multidrug-resistant Dd2-B2 line (IC50 120 nM) in 72-h asexual blood-stage growth inhibition assays, yielding a resistance index of approximately 1.1 [1]. The Dd2-B2 strain carries known resistance alleles to chloroquine, pyrimethamine, and sulfadoxine, making this near-equivalent potency a significant finding for a chemotype with a novel mode of action unrelated to existing antimalarials [1]. By comparison, ML10 was profiled primarily against the drug-sensitive 3D7 strain (EC50 2.1 nM) [2]; its activity against multidrug-resistant isolates has not been reported in the primary literature. The minimal potency shift between drug-sensitive and multidrug-resistant backgrounds for MMV030084 underscores the independence of its PfPKG-targeting mechanism from established resistance pathways.

Drug resistance multidrug-resistant malaria Dd2-B2 3D7-A10 cross-resistance PfPKG inhibitor

Stage-Specificity Within the Asexual Blood-Stage Cycle: Schizont-Selective Activity with a Defined Window Over Ring and Trophozoite Stages

When profiled across synchronized 8-h intervals of the asexual blood-stage cycle, MMV030084 exhibited pronounced schizont-stage selectivity. Synchronized schizonts showed a biphasic survival curve with a first shift at 96 nM and a plateau phase at approximately 58% survival, whereas ring-stage and trophozoite-stage parasites showed monophasic survival curves with substantially higher IC50 values of 5,561 nM and 3,248 nM, respectively [1]. This represents an approximately 58-fold and 34-fold window, respectively, between schizont and ring/trophozoite potency. Light microscopy confirmed that ABS development was halted at the schizont stage when ring-stage parasites were exposed to 350 nM MMV030084 (approximately 3× IC50) [1]. This stage-specificity is mechanistically consistent with PKG's known essential roles in merozoite egress from schizonts and subsequent erythrocyte invasion. For the imidazopyridine ML10, comparable stage-specificity data across synchronized 8-h intervals have not been reported, though the compound's mechanism was similarly linked to merozoite egress and invasion [2].

Schizont-selective asexual blood stage parasite egress stage-specificity merozoite PKG-dependent egress

Optimal Procurement and Application Scenarios for MMV030084 Based on Quantified Differentiation Evidence


Liver-Stage Prophylactic Drug Discovery and Hepatocyte Invasion Studies

MMV030084 is the PfPKG inhibitor of choice for liver-stage malaria research programs. Its directly quantified liver-stage IC50 of 199 nM in Pb-HepG2 invasion assays, coupled with a HepG2 cytotoxicity CC50 of 41.5 µM (selectivity index ~208), provides a validated starting point for structure-activity relationship (SAR) campaigns targeting prophylactic intervention [1]. In contrast, the imidazopyridine PfPKG inhibitor ML10 lacks experimentally reported liver-stage activity data, making MMV030084 the evidence-supported selection for hepatocyte invasion mechanism studies and liver-stage phenotypic screening cascades [1][2].

Transmission-Blocking Studies Utilizing Male Gamete Exflagellation as a Quantitative Endpoint

With a male gamete exflagellation IC50 of 141 nM in the Dual Gamete Formation Assay (DGFA), MMV030084 is well-suited for transmission-blocking research requiring a reversible, washout-sensitive inhibitor of gametocyte activation [1]. The compound's lack of gametocyte killing activity (IC50 >40 µM against both early and late-stage NF54 gametocytes) ensures that observed transmission-blocking effects can be attributed specifically to exflagellation inhibition rather than gametocyte cytotoxicity, enabling clean mechanistic dissection of PKG's role in gametogenesis [1].

Resistance Mechanism and Combination Partner Screening Using a Genetically Defined TKL3 Resistance Marker

MMV030084 is uniquely suited for antimalarial resistance research because it is the only PfPKG inhibitor for which a defined, genetically validated resistance mediator (TKL3 T1268R) has been identified and characterized [1]. The availability of isogenic TKL3-edited and TKL3-knockout parasite lines enables systematic combination partner screening to identify compounds that suppress TKL3-mediated resistance escape. The observation that TKL3KO parasites fail to recrudesce under continuous 1,100 nM MMV030084 exposure further supports the use of this compound in studies aimed at understanding and overcoming PKG inhibitor resistance pathways [1][3].

Chemical Biology Probe for PKG-Dependent Merozoite Egress and Erythrocyte Invasion with Orthogonal Target Validation Toolkit

For academic and industrial chemical biology groups investigating PKG-dependent signaling in Plasmodium, MMV030084 is supported by the most comprehensive orthogonal target validation toolkit available for any PfPKG inhibitor. The package includes: chemoproteomic Kdapp values (PfPKG 9–16 nM; CDPK1 215–220 nM), conditional knockdown lines (PKG, CDPK1, AAT) demonstrating 4.2-fold target-specific sensitization, a CDPK1 gatekeeper mutant (T145M) confirming absence of CDPK1-driven antiplasmodial activity, and recombinant PfPKG IC50 of 0.4 nM [1]. This multi-layered validation framework enables rigorous interpretation of chemical biology experiments and reduces the risk of off-target confounding that can occur with less thoroughly characterized kinase inhibitors [1][2].

Quote Request

Request a Quote for MMV030084

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.